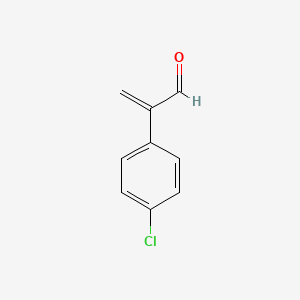
2-(4-Chlorophenyl)prop-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-(3-furanyl)-(9CI) can be achieved through several methods. One common approach involves the acylation of furan using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
Furan+Acetyl chlorideAlCl31-(3-furanyl)ethanone+HCl
Another method involves the use of acetylfuran as a starting material, which can be synthesized by the reaction of furan with acetic anhydride in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of Ethanone,1-(3-furanyl)-(9CI) typically involves large-scale acylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production and minimizes waste.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone,1-(3-furanyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furan-3-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield 1-(3-furanyl)ethanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Furan-3-carboxylic acid
Reduction: 1-(3-furanyl)ethanol
Substitution: Halogenated, nitrated, or sulfonated furan derivatives
Wissenschaftliche Forschungsanwendungen
Ethanone,1-(3-furanyl)-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.
Wirkmechanismus
The mechanism of action of Ethanone,1-(3-furanyl)-(9CI) depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The ketone group can undergo nucleophilic addition reactions, while the furan ring can participate in aromatic substitution reactions, influencing its reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-furanyl)ethanone: Similar structure but with the ketone group attached to the 2-position of the furan ring.
1-(2,4-dimethyl-3-furanyl)ethanone: Contains additional methyl groups on the furan ring, affecting its chemical properties.
1-(2,5-dimethyl-3-furanyl)ethanone: Another derivative with methyl groups at different positions on the furan ring.
Uniqueness
Ethanone,1-(3-furanyl)-(9CI) is unique due to the position of the ketone group on the 3-position of the furan ring, which influences its reactivity and potential applications. The specific arrangement of atoms in this compound can lead to distinct chemical behavior and interactions compared to its isomers and derivatives.
Eigenschaften
Molekularformel |
C9H7ClO |
|---|---|
Molekulargewicht |
166.60 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H7ClO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-6H,1H2 |
InChI-Schlüssel |
ZICVLQIBACADSX-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C=O)C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Fluoro-2-oxabicyclo[2.2.2]octa-5,7-dien-3-one](/img/structure/B14310368.png)

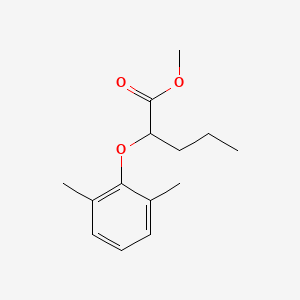

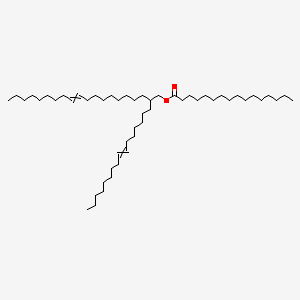

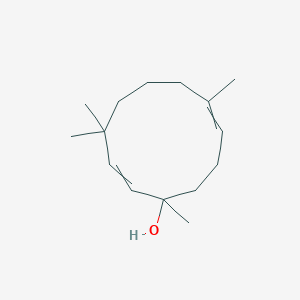
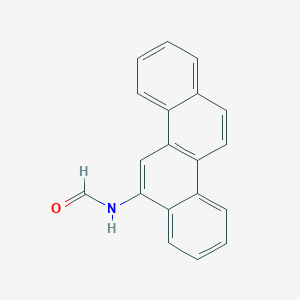


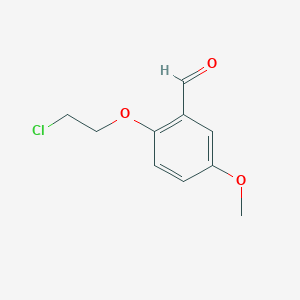
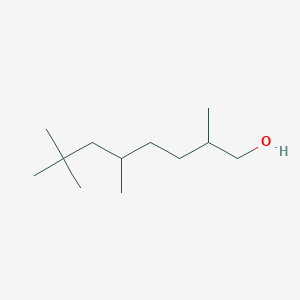
![N'-[2-(trichloromethyl)-1,3-dioxolan-2-yl]benzenecarboximidamide](/img/structure/B14310437.png)

